pentyl 2-[[12-ethyl-4-(4-methoxyphenyl)-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate
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Overview
Description
Pentyl {[6-ethyl-3-(4-methoxyphenyl)-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate is a complex organic compound belonging to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes a pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine core, which is a fused ring system incorporating oxygen, sulfur, and nitrogen atoms.
Preparation Methods
The synthesis of pentyl {[6-ethyl-3-(4-methoxyphenyl)-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate can be achieved through a multi-step process involving the formation of the pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine core followed by esterification. The synthetic route typically involves:
Formation of the Pyrano[4’,3’4,5]thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Pentyl {[6-ethyl-3-(4-methoxyphenyl)-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Scientific Research Applications
Pentyl {[6-ethyl-3-(4-methoxyphenyl)-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and cyclization reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of pentyl {[6-ethyl-3-(4-methoxyphenyl)-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Pentyl {[6-ethyl-3-(4-methoxyphenyl)-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate can be compared with other similar compounds such as:
Ethyl {[6-ethyl-3-(4-methoxyphenyl)-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate: Similar structure but with an ethyl ester group instead of a pentyl ester group.
Methyl {[6-ethyl-3-(4-methoxyphenyl)-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate: Similar structure but with a methyl ester group.
Propyl {[6-ethyl-3-(4-methoxyphenyl)-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate: Similar structure but with a propyl ester group.
The uniqueness of pentyl {[6-ethyl-3-(4-methoxyphenyl)-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate lies in its specific ester group, which can influence its physical and chemical properties, as well as its biological activity.
Properties
Molecular Formula |
C26H32N2O5S2 |
---|---|
Molecular Weight |
516.7g/mol |
IUPAC Name |
pentyl 2-[[12-ethyl-4-(4-methoxyphenyl)-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate |
InChI |
InChI=1S/C26H32N2O5S2/c1-5-7-8-13-32-21(29)16-34-25-27-23-22(19-14-26(3,6-2)33-15-20(19)35-23)24(30)28(25)17-9-11-18(31-4)12-10-17/h9-12H,5-8,13-16H2,1-4H3 |
InChI Key |
ZEXDJBLXFWYKDR-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)COC(C3)(C)CC)C(=O)N1C4=CC=C(C=C4)OC |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)COC(C3)(C)CC)C(=O)N1C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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